4-Chloro-3-methoxypyridine hydrochloride
Description
The Pyridine (B92270) Scaffold in Contemporary Organic and Medicinal Chemistry
The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in the development of new drugs and functional materials. nih.govrsc.orgrsc.org Its presence in numerous natural products, such as vitamins and alkaloids, highlights its biological importance. researchgate.net In medicinal chemistry, the pyridine nucleus is a key component in a vast array of pharmaceutical compounds, with its derivatives being widely recognized for their adaptability in drug design. researchgate.netresearchgate.net The versatility of the pyridine structure allows for extensive modifications, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets. researchgate.netresearchgate.net This adaptability has led to the inclusion of pyridine-based moieties in thousands of existing drug molecules, targeting a wide spectrum of diseases including microbial infections, viral diseases, and various cancers. nih.govresearchgate.net
Overview of Halogenated and Alkoxylated Pyridine Derivatives in Chemical Research
The introduction of halogen and alkoxy substituents onto the pyridine ring significantly influences its chemical reactivity and biological activity. Halogenated pyridines are crucial building blocks in organic synthesis, particularly in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netchemrxiv.orgnih.gov The position and nature of the halogen atom dictate the regioselectivity of these reactions. nih.gov For instance, the chlorine atom in a chloropyridine can be displaced by various nucleophiles, facilitating the synthesis of a diverse range of derivatives. pipzine-chem.com
Alkoxylated pyridines, on the other hand, introduce an electron-donating group that can alter the electron density of the pyridine ring, affecting its reactivity in electrophilic substitution reactions. pipzine-chem.com The methoxy (B1213986) group, in particular, can influence the molecule's conformation and its ability to participate in hydrogen bonding, which is critical for biological interactions. mdpi.com The combination of both halogen and alkoxy groups on a pyridine scaffold, as seen in 4-Chloro-3-methoxypyridine (B1320319), creates a unique electronic environment that is of significant interest in chemical research.
Research Context of 4-Chloro-3-methoxypyridine Hydrochloride within Heterocyclic Chemistry
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, presents a unique platform for studying substituent effects on the reactivity of the pyridine ring. The hydrochloride salt form enhances its stability and handling properties.
Research involving this compound often focuses on its utility in building larger molecular frameworks. For example, it can be a precursor for the synthesis of various substituted pyridines through nucleophilic substitution of the chlorine atom or through coupling reactions. The specific arrangement of the chloro and methoxy groups on the pyridine ring directs the regioselectivity of these reactions, making it a predictable and useful tool for synthetic chemists.
Significance of Pyridine Hydrochloride Salts in Chemical Stability and Reactivity
The formation of a hydrochloride salt from a pyridine derivative is a common strategy to improve its stability, solubility in polar solvents, and ease of handling. uprm.eduresearchgate.netwikipedia.org The pyridinium (B92312) ion, formed by the protonation of the nitrogen atom, is less susceptible to oxidation and other degradation pathways compared to the free base. uprm.educhemicalforums.com
From a reactivity standpoint, the pyridinium salt can act as a mild acid. chemicalforums.com The acidity of the pyridinium ion is influenced by the substituents on the ring; electron-withdrawing groups increase its acidity. wikipedia.org In certain reactions, the hydrochloride salt can be used directly, or the free base can be readily generated by treatment with a mild base. This control over the basicity and nucleophilicity of the pyridine nitrogen is a key advantage in many synthetic applications. The stability of pyridine hydrochloride salts under recommended storage conditions is well-documented. uprm.edu
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H7Cl2NO |
|---|---|
Molecular Weight |
180.03 g/mol |
IUPAC Name |
4-chloro-3-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H |
InChI Key |
VYQUELGIMZGAJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Development
Synthetic Pathways to 4-Chloro-3-methoxypyridine (B1320319) Hydrochloride Precursors
The synthesis of precursors for 4-Chloro-3-methoxypyridine hydrochloride is a multi-step process that often begins with readily available starting materials. The development of these synthetic routes has focused on improving yield, safety, and environmental impact.
Synthesis of 4-Chloro-3-methoxy-2-methylpyridine (B28138) N-Oxide
A pivotal precursor, 4-Chloro-3-methoxy-2-methylpyridine N-oxide, is synthesized through the oxidation of 4-chloro-3-methoxy-2-methylpyridine. Various oxidation methods have been developed to achieve this transformation efficiently.
A modern and efficient method for the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide utilizes a phosphotungstic acid solution as a catalyst with hydrogen peroxide as the oxidant. patsnap.comscispace.com This approach is noted for its mild reaction conditions, high yield, and improved safety profile, making it suitable for industrial-scale production. patsnap.comscispace.com The phosphotungstic acid catalyst enhances the contact area between the reactants and improves the catalytic effect. patsnap.com The process typically involves dissolving phosphotungstic acid in water, adding 4-chloro-3-methoxy-2-methylpyridine, and then gradually adding hydrogen peroxide at an elevated temperature. patsnap.comchemicalbook.com After the reaction, the mixture is cooled, the pH is adjusted, and the product is extracted using a solvent like dichloromethane. patsnap.comscispace.com
Table 1: Reaction Parameters for Catalytic Oxidation using Phosphotungstic Acid
| Parameter | Value |
| Starting Material | 4-chloro-3-methoxy-2-methylpyridine |
| Catalyst | 20-30% Phosphotungstic acid solution |
| Oxidant | 35% Hydrogen peroxide |
| Reaction Temperature | 83-90°C |
| Incubation Time | 5-10 hours |
| Post-reaction pH | 7-9 |
| Extraction Solvent | Dichloromethane |
| Reported Yield | up to 95% |
This data is compiled from patent literature describing the process. patsnap.comchemicalbook.com
An alternative route to 4-chloro-3-methoxy-2-methylpyridine N-oxide involves the use of peroxyacetic acid as the oxidizing agent. google.com In this method, peroxyacetic acid is typically generated in situ by reacting hydrogen peroxide with glacial acetic acid. google.com The resulting strong oxidizing agent is then used to oxidize 4-chloro-3-methoxy-2-methylpyridine. google.com Following the oxidation, the acetic acid is removed by distillation, and the product is isolated after neutralization and extraction. google.com However, this method presents challenges, particularly in large-scale industrial applications, due to the vigorous and potentially explosive nature of the peroxyacetic acid formation, which can be difficult to control. google.com These operational difficulties and the generation of acidic wastewater containing peroxyacetic acid have been identified as significant drawbacks. google.com
Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
The direct precursor to the N-oxide, 4-chloro-3-methoxy-2-methylpyridine, can be synthesized through various routes, with methods starting from maltol (B134687) derivatives being prominent.
A common synthetic pathway to obtain 4-chloro-3-methoxy-2-methylpyridine begins with maltol, also referred to as voitol. google.com This multi-step process involves a sequence of chemical transformations. patsnap.comgoogle.com The synthesis commences with the methylation of maltol under alkaline conditions. google.com The resulting methylated intermediate, 3-methoxy-2-methyl-pyrokomane, then undergoes ammonification to form the corresponding pyridone. google.com The final step in this sequence is the chlorination of the pyridone intermediate to yield 4-chloro-3-methoxy-2-methylpyridine. patsnap.comgoogle.com
A key transformation in the synthesis of 4-chloro-3-methoxy-2-methylpyridine is the chlorination of a pyranone or pyridone precursor. One established method involves the reaction of 3-methoxy-2-methyl-4-pyranone or 3-methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride (POCl₃). scispace.comgoogle.com In a typical procedure, the starting material is suspended in an excess of phosphorus oxychloride and heated under reflux for several hours. scispace.com After the reaction is complete, the excess phosphorus oxychloride is removed. scispace.com
Chlorination of 3-Methoxypyridine (B1141550) to 4-Chloro-3-methoxypyridine
The direct chlorination of 3-methoxypyridine is a primary route to obtain 4-chloro-3-methoxypyridine. This transformation can be achieved through various chlorinating agents and conditions, each with its own set of advantages and challenges.
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are common and potent reagents for the deoxychlorination of hydroxypyridines, which exist in tautomeric equilibrium with pyridones. acsgcipr.org In the case of synthesizing 4-chloro-3-methoxypyridine, the starting material is often a corresponding pyridone precursor, such as 3-methoxy-4(1H)-pyridone.
The reaction with POCl₃ typically involves heating the pyridone substrate, which can be performed with an excess of POCl₃ acting as both the reagent and solvent. mdpi.com However, for large-scale preparations, environmental and safety concerns associated with quenching large amounts of excess POCl₃ have led to the development of more sustainable methods. nih.gov Optimized procedures utilize equimolar amounts of POCl₃, often in the presence of a base like pyridine (B92270), and are conducted in a sealed reactor at elevated temperatures. mdpi.comnih.gov This solvent-free or low-solvent approach not only improves safety and reduces waste but can also lead to high yields of the chlorinated product. nih.gov For instance, the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone with POCl₃, followed by purification, yields 4-chloro-3-methoxy-2-methylpyridine. prepchem.com
Thionyl chloride (SOCl₂) can also be employed for such chlorinations, often in the presence of a catalyst like dimethylformamide (DMF), which generates the Vilsmeier reagent in situ. researchgate.netresearchgate.net This reagent is a potent electrophile that facilitates the chlorination process.
Table 1: Comparison of Reagent-Based Chlorination Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in excess POCl₃ or heating with equimolar amounts in a sealed reactor. mdpi.comnih.gov | Effective for a wide range of substrates. mdpi.com | Excess reagent poses environmental and safety issues; reactions can be highly exothermic. acsgcipr.orgnih.gov |
| SOCl₂/DMF | Reflux in SOCl₂ with catalytic DMF. researchgate.netresearchgate.net | Milder conditions may be possible compared to POCl₃. | Formation of gaseous HCl requires careful handling. |
N-Chlorosuccinimide (NCS) serves as a source of electrophilic chlorine ("Cl+") and is widely used for the chlorination of various organic compounds, including electron-rich aromatic and heteroaromatic systems. wikipedia.org The reactivity of NCS can be enhanced through the use of catalysts. For pyridine derivatives, palladium-catalyzed C-H chlorination using NCS has been investigated. nih.gov
This method often involves a ligand-directed approach to achieve regioselectivity. The catalytic cycle is proposed to begin with a ligand-directed C-H activation, followed by oxidation of the resulting palladacycle to a Pd(IV) species, which then undergoes reductive elimination to yield the chlorinated product. nih.gov Detailed mechanistic studies on related systems, such as the chlorination of 2-ortho-tolylpyridine, indicate that the turnover-limiting step is the initial cyclopalladation. nih.gov While specific examples for the direct NCS chlorination of 3-methoxypyridine to yield the 4-chloro isomer are not extensively detailed in the provided results, the general principles of using NCS for chlorinating pyridines are well-established. wikipedia.orgorganic-chemistry.org
Table 2: Features of NCS Chlorination
| Feature | Description |
| Reagent | N-Chlorosuccinimide (NCS). wikipedia.org |
| Catalyst | Often requires a catalyst, such as a palladium complex, for activation. nih.gov |
| Mechanism | Can proceed via a radical pathway or, with a catalyst, through directed C-H activation. nih.govorganic-chemistry.org |
| Selectivity | Regioselectivity can be controlled through directing groups in catalyzed reactions. nih.gov |
Synthesis of 4-Chloro-3-methoxypyridine-2-carboxylic acid
The synthesis of 4-chloro-3-methoxypyridine-2-carboxylic acid introduces a carboxylic acid group at the 2-position of the pyridine ring, adding another layer of synthetic complexity and utility.
A logical route to 4-chloro-3-methoxypyridine-2-carboxylic acid involves the chlorination of a suitable pyridinecarboxylic acid precursor. This could be a hydroxypyridinecarboxylic acid, which can be converted to the chloro derivative using standard chlorinating agents like POCl₃ or SOCl₂. The general transformation of a hydroxyl group on a pyridine ring to a chlorine atom is a well-established procedure. mdpi.com
Another approach would be to start with a pre-functionalized pyridine ring. For example, a multi-step synthesis starting from precursors like 4-nitropyridine (B72724) N-oxide can lead to 4-methoxypyridine-2-carboxylic acid. chemicalbook.com Subsequent chlorination of this intermediate would then yield the desired product. The specific conditions for such a chlorination would need to be carefully chosen to avoid unwanted side reactions with the carboxylic acid and methoxy (B1213986) groups.
Process Optimization and Green Chemistry Integration
In modern synthetic chemistry, there is a strong emphasis on developing processes that are not only efficient but also environmentally benign. This is particularly relevant in the synthesis of pyridine derivatives due to their widespread use.
Catalysis plays a pivotal role in the green derivatization of pyridines. The use of catalysts can lead to higher efficiency, milder reaction conditions, and reduced waste.
In the context of chlorination, moving from stoichiometric reagents like excess POCl₃ to catalytic systems represents a significant green advancement. nih.gov As mentioned, palladium catalysis allows for C-H functionalization under potentially milder conditions. nih.gov Furthermore, research into solvent-free chlorination using equimolar POCl₃ in a sealed reactor demonstrates a significant improvement in atom economy and a reduction in hazardous waste. mdpi.comnih.gov
The development of novel catalyst systems, including iridium complexes and copper-hydride catalysts, has also enabled stereoselective dearomatization reactions of pyridines, providing access to chiral piperidines and other complex N-heterocycles. mdpi.com Pyridine itself can also act as a catalyst in certain derivatization reactions, such as silylation. nih.gov These advancements in catalysis are key to the efficient and sustainable synthesis of a wide array of pyridine derivatives.
Reaction Condition Intensification Studies
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, this involves the rigorous study and optimization of reaction parameters to enhance reaction rates, improve selectivity, and increase throughput.
The synthesis often involves a multi-step process where temperature control at each stage is critical for maximizing yield and minimizing impurity formation. google.com A patented method outlines a three-stage temperature protocol for the synthesis of a closely related intermediate: google.com
| Reaction Stage | Temperature Range (°C) |
| Addition | 60-100 |
| Phosphorus Oxychloride Removal | 0-40 |
| Hydrolysis | -5-30 |
Maintaining the temperature within these specified ranges is crucial for the successful progression of the reaction. For instance, the initial addition step is conducted at an elevated temperature to ensure a sufficient reaction rate. google.com The subsequent removal of the excess chlorinating agent is performed at a lower temperature to control the exothermicity of the reaction with DMF. google.com Finally, the hydrolysis step is carried out at sub-zero to low ambient temperatures to prevent degradation of the product and undesired side reactions. google.com
Further intensification can be seen in processes for other chlorinated pyridines where a continuous stream of excess chlorine gas is passed through the reaction mixture. google.com This not only ensures a high concentration of the reactant but also helps to remove gaseous byproducts like hydrogen chloride, driving the reaction to completion. google.com While not explicitly documented for this compound, such continuous processing strategies represent a key area for future process intensification research.
Yield Enhancement and Purity Improvement Protocols
The economic viability of producing this compound is directly linked to the ability to achieve high product yields and exceptional purity. Research in this area focuses on optimizing reaction and work-up conditions to maximize the formation of the desired product and efficiently remove any impurities.
Yield Enhancement:
Purity Improvement Protocols:
Ensuring the high purity of the final product, often greater than 98%, is critical. scispace.com This is typically achieved through a series of purification steps following the main reaction.
Controlled Precipitation/Crystallization: The product is often isolated from the reaction mixture by controlled precipitation. This can be achieved by adding a suitable anti-solvent or by cooling the reaction mixture. For example, in the synthesis of 4-chloropyridine (B1293800) hydrochloride, cooling the reaction mixture to around 10°C after dilution with ethanol (B145695) or n-butanol induces the crystallization of the product. patsnap.com
Recrystallization: This is a powerful technique for purifying solid compounds. A patent for the purification of 4-cyanopyridine (B195900) outlines a detailed recrystallization process that involves melting the crude product, dissolving it in hot water, followed by slow cooling to induce crystallization, and subsequent washing and drying. google.com A similar principle can be applied to this compound, with the choice of solvent being critical for effective purification.
Washing: After filtration, the isolated solid is typically washed with a suitable solvent to remove residual impurities. For instance, washing with a non-polar solvent like hexane (B92381) can effectively remove non-polar byproducts. chemicalbook.com
pH Adjustment: In some procedures, the pH of the reaction mixture is carefully adjusted with a base, such as sodium hydroxide, to a specific range (e.g., pH 8-12) to facilitate the precipitation of the product and to remove acidic impurities. google.com
The following table outlines a general protocol for purity improvement based on methods used for related compounds:
| Step | Procedure | Purpose | Reference |
| 1. Precipitation | Cooling the reaction mixture after adding a suitable solvent (e.g., ethanol). | Initial isolation of the crude product. | patsnap.com |
| 2. Filtration | Separating the solid product from the mother liquor. | Isolation of the solid. | patsnap.com |
| 3. Washing | Washing the filter cake with a solvent like hexane. | Removal of soluble impurities. | chemicalbook.com |
| 4. Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly. | Significant improvement of purity. | google.com |
| 5. Drying | Drying the purified solid under vacuum. | Removal of residual solvent. | patsnap.com |
Chemical Reactivity and Transformational Chemistry
Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine ring of 4-Chloro-3-methoxypyridine (B1320319) hydrochloride is susceptible to nucleophilic substitution, primarily involving the displacement of the chlorine atom at the 4-position.
The chlorine atom at the 4-position of the pyridine ring is readily displaced by a variety of nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the para position to nucleophilic attack.
Amines: Reactions with various amines, including primary and secondary amines, proceed to yield 4-amino-3-methoxypyridine derivatives. For instance, the reaction with lithium amides in either THF or the free amine as a solvent has been studied, with the latter generally providing higher yields of the 5-aminated products. clockss.org In some cases, the reaction of related 5-chloro-3-pyridinol with certain amides like LDA can lead to the formation of 4-aminated products. clockss.org
Thiols and Alkoxides: Similarly, thiols and alkoxides can displace the chlorine atom to form the corresponding 4-thioether and 4-alkoxy-3-methoxypyridines, respectively. These reactions typically occur under basic conditions to generate the more nucleophilic thiolate or alkoxide anion.
| Nucleophile | Product | Reaction Conditions |
| Amines | 4-Amino-3-methoxypyridine derivatives | Basic conditions |
| Thiols | 4-(Thioether)-3-methoxypyridine derivatives | Basic conditions |
| Alkoxides | 4-Alkoxy-3-methoxypyridine derivatives | Basic conditions |
Oxidation Reactions
The methoxy (B1213986) group and the pyridine nitrogen of 4-Chloro-3-methoxypyridine hydrochloride can undergo oxidation under specific conditions.
The methoxy group at the 3-position can be oxidized to a formyl or carboxyl group. This transformation typically requires strong oxidizing agents. The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions employed.
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. For the related compound 4-chloro-3-methoxy-2-methylpyridine (B28138), N-oxidation can be achieved using hydrogen peroxide in glacial acetic acid. google.com This reaction results in the formation of 4-chloro-3-methoxy-2-methylpyridine N-oxide. nih.govsigmaaldrich.comchemicalbook.com
| Reactant | Oxidizing Agent | Product |
| 4-Chloro-3-methoxypyridine | Strong oxidizing agents | 4-Chloro-3-formylpyridine or 4-Chloro-3-carboxypyridine |
| 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide/Glacial acetic acid | 4-Chloro-3-methoxy-2-methylpyridine N-oxide |
Reduction Reactions of the Pyridine Nucleus
The pyridine nucleus of 4-Chloro-3-methoxypyridine can be reduced to yield 3-methoxypyridine (B1141550). This transformation involves the removal of the chlorine atom and saturation of the pyridine ring, which can be accomplished using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.
The chlorine atom at the 4-position makes it particularly suitable for reactions like the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction involves the coupling of the pyridyl chloride with a boronic acid or ester, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. Such transformations are crucial in the synthesis of complex organic molecules. While direct evidence for sp3-sp3 coupling with this specific molecule is not detailed, the broader context of nickel-catalyzed cross-coupling reactions highlights the potential for forming such bonds using alkyl halides. nih.gov
Suzuki–Miyaura Cross-Coupling Facilitated by 4-Chloro-3-methoxypyridine
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and 4-Chloro-3-methoxypyridine serves as a viable substrate in these transformations. This palladium-catalyzed reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester. researchgate.net While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, the electron-deficient nature of the pyridine ring can facilitate the oxidative addition step, which is crucial for the catalytic cycle. beilstein-journals.org
In a typical Suzuki-Miyaura reaction, 4-Chloro-3-methoxypyridine would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst and ligands is critical for achieving high yields, especially with chloropyridine substrates. acs.org Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to effectively couple a wide range of aryl chlorides. cmu.edunih.gov
The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 4-aryl-3-methoxypyridine product and regenerate the palladium(0) catalyst. beilstein-journals.org
A representative, though generalized, reaction is depicted below:
A general scheme for the Suzuki-Miyaura cross-coupling of 4-Chloro-3-methoxypyridine with an arylboronic acid.| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 4-Chloro-3-methoxypyridine | Arylboronic Acid | Pd Catalyst, Base | 4-Aryl-3-methoxypyridine |
This interactive table summarizes a typical Suzuki-Miyaura cross-coupling reaction involving 4-Chloro-3-methoxypyridine.
Derivatization Strategies for Enhanced Molecular Functionality
The functional groups of 4-Chloro-3-methoxypyridine offer multiple avenues for derivatization, allowing for the synthesis of a wide array of functionalized pyridine compounds with tailored properties for various applications. nih.gov
The chlorine atom at the 4-position is a key site for functionalization through nucleophilic aromatic substitution (SNAr) reactions. This halogen can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. For instance, palladium-catalyzed amination reactions, a cornerstone of modern organic synthesis, can be employed to introduce amino groups at the 4-position. cmu.edunih.gov This transformation is particularly valuable for the synthesis of pharmaceutical intermediates. A related compound, 2-chloro-3-amino-4-methylpyridine, is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine, highlighting the importance of such derivatizations. google.com
The methoxy group at the 3-position can also be a site for modification. Although less reactive towards substitution than the chloro group, it can be cleaved to reveal a hydroxyl group, which can then be further functionalized. Additionally, the pyridine nitrogen itself can be oxidized to an N-oxide, which can alter the reactivity of the ring and provide another handle for derivatization. nih.gov
| Starting Material | Reagent/Condition | Functional Group Modified | Product Type |
| 4-Chloro-3-methoxypyridine | Amine/Pd Catalyst | Chloro | 4-Amino-3-methoxypyridine derivative |
| 4-Chloro-3-methoxypyridine | Thiol/Base | Chloro | 4-Thioether-3-methoxypyridine derivative |
| 4-Chloro-3-methoxypyridine | Oxidizing Agent | Pyridine Nitrogen | 4-Chloro-3-methoxypyridine N-oxide |
This interactive table showcases common functional group modifications of 4-Chloro-3-methoxypyridine.
In line with the principles of green chemistry, efforts are made to develop more environmentally benign synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. acs.org
The derivatization of 4-Chloro-3-methoxypyridine through nucleophilic substitution reactions can be effectively accelerated using microwave irradiation. nih.gov For example, the synthesis of various heterocyclic compounds, which often involves the reaction of a halo-heterocycle with a nucleophile, has been shown to be highly efficient under microwave conditions. nih.govchemspider.com These methods often allow for reactions to be carried out in greener solvents, or in some cases, under solvent-free conditions, further enhancing their environmental credentials. patsnap.com The application of microwave-assisted organic synthesis (MAOS) to the derivatization of 4-Chloro-3-methoxypyridine represents a significant step towards more sustainable chemical manufacturing processes.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Heterocyclic Synthesis
The structure of 4-Chloro-3-methoxypyridine (B1320319) hydrochloride makes it a strategic intermediate for the synthesis of complex heterocyclic systems. The pyridine (B92270) ring is a fundamental scaffold in a vast number of natural products and pharmaceutical compounds. The substituents on this core dictate its utility in synthesis.
The chlorine atom at the 4-position of the pyridine ring is a key functional handle. Due to the electron-withdrawing nature of the ring nitrogen, the 4-position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloro group by a wide variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to densely functionalized pyridine derivatives. The methoxy (B1213986) group at the 3-position further influences the electronic properties of the ring, modulating the reactivity of the chloro group and offering a potential site for future transformations, such as ether cleavage to reveal a hydroxyl group. This dual functionality enables chemists to selectively build molecular complexity, making it a valuable starting material for libraries of novel heterocyclic compounds.
Precursor for Pharmaceutical Active Pharmaceutical Ingredients (APIs) and Intermediates
Substituted pyridine scaffolds are integral to medicinal chemistry and are found in numerous Active Pharmaceutical Ingredients (APIs). 4-Chloro-3-methoxypyridine hydrochloride and its analogues serve as critical starting materials for synthesizing these complex molecules.
Proton Pump Inhibitors (PPIs) are a class of drugs widely used to treat acid-related disorders. A key step in the synthesis of many PPIs, such as Pantoprazole, involves the coupling of a substituted pyridine moiety with a benzimidazole moiety.
The synthesis of Pantoprazole specifically requires the crucial intermediate 2-chloromethyl-3,4-dimethoxypyridine hydrochloride patsnap.comnih.gov. Detailed synthetic pathways documented in chemical literature and patents show that this specific intermediate is prepared from a closely related analogue, 4-chloro-3-methoxy-2-methylpyridine (B28138) google.comgoogle.com. The synthesis route typically starts from maltol (B134687) and proceeds through several steps, including methylation, amination, and chlorination, to produce 4-chloro-3-methoxy-2-methylpyridine, which is then further elaborated to the final pyridine intermediate needed for Pantoprazole patsnap.comgoogle.comgoogle.com. While this compound belongs to the same class of reagents, the established industrial synthesis for Pantoprazole precursors specifically utilizes its 2-methyl substituted counterpart patsnap.commanasalifesciences.com.
Beyond its relevance to the class of compounds used in PPI synthesis, the 4-chloro-3-methoxypyridine scaffold is a valuable building block for a wide range of other bioactive molecules mdpi.com. The pyridine ring is a privileged structure in drug discovery, and the ability to introduce diverse functional groups via substitution of the chlorine atom allows for the systematic exploration of a chemical space to optimize biological activity.
The chloro and methoxy groups themselves are frequently found in drug molecules and can significantly influence a compound's interaction with biological targets. By serving as a handle for further modification, the chloro group can be replaced through modern synthetic methods like cross-coupling reactions to create carbon-carbon or carbon-heteroatom bonds, leading to novel compounds with potential therapeutic applications mdpi.comnih.gov.
Development of Novel Synthetic Routes and Reaction Cascades
The reactivity of this compound makes it an ideal substrate for the development of novel synthetic methodologies and reaction cascades that aim to build molecular complexity in an efficient manner. The chloro group is particularly well-suited for transition metal-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis youtube.com.
For instance, the compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond at the 4-position by reacting it with an aryl or heteroaryl boronic acid researchgate.net. This reaction is a powerful tool for constructing biaryl motifs, which are prevalent in pharmaceuticals nih.gov. A potential synthetic cascade could involve an initial Suzuki coupling followed by a subsequent reaction targeting the methoxy group or another position on the pyridine ring. This ability to undergo sequential, site-selective modifications makes this compound a valuable platform for developing efficient and convergent synthetic routes to complex target molecules.
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Pyridine (B92270) Scaffold Design and Modulations for Biological Activity
The design of biologically active molecules often involves the use of privileged structures like the pyridine ring. nih.gov The introduction of various functional groups onto this scaffold can significantly alter its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.govmdpi.com
Impact of Chlorine and Methoxy (B1213986) Substituents on Molecular Interactions
The presence of both a chlorine atom and a methoxy group on the pyridine ring of 4-chloro-3-methoxypyridine (B1320319) hydrochloride creates a unique electronic and steric environment that dictates its molecular interactions. The chlorine atom at the 4-position acts as an electron-withdrawing group primarily through a strong inductive effect, which reduces the electron density of the pyridine ring. Conversely, the methoxy group at the 3-position is an electron-donating group through resonance, which can increase electron density at specific positions on the ring.
This combination of electronic effects influences the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding. nih.gov The chlorine atom, despite its electronegativity, can also participate in halogen bonding, an increasingly recognized interaction in medicinal chemistry where the halogen atom acts as an electrophilic species. The methoxy group can act as a hydrogen bond acceptor through its oxygen atom.
Optimization of Substituent Positions on the Pyridine Ring
The specific positioning of the chlorine and methoxy groups at the 4- and 3-positions, respectively, is crucial for the biological activity profile of the molecule. Altering the positions of these substituents to other locations on the pyridine ring would result in different isomers with distinct electronic and steric properties, leading to potentially different biological activities.
For instance, moving the chlorine atom to the 2- or 6-position could place it in closer proximity to the nitrogen atom, further influencing its basicity and interaction potential. Similarly, shifting the methoxy group could alter the pattern of electron distribution and the steric hindrance around the ring. SAR studies on related pyridine derivatives have demonstrated that even minor changes in substituent position can lead to significant differences in biological efficacy. mdpi.com The optimization of substituent positions is a critical step in the lead optimization phase of drug discovery, aiming to enhance the desired therapeutic effects. acs.org
Molecular Interaction Studies with Biological Targets
The biological activity of 4-chloro-3-methoxypyridine hydrochloride is a direct consequence of its interactions with specific biological macromolecules, such as enzymes and receptors. Understanding these interactions at the molecular level is fundamental to elucidating its mechanism of action and for the rational design of more potent and selective analogues.
Enzyme and Receptor Binding Affinity
The binding affinity of a molecule to its biological target is a key determinant of its potency. For pyridine derivatives, the binding is often driven by a combination of hydrophobic interactions, hydrogen bonds, and other specific contacts within the binding pocket of a protein. nih.gov The chlorine and methoxy substituents of this compound can contribute to binding affinity in several ways. The methoxy group could form hydrogen bonds with amino acid residues like serine or threonine, while the chlorine atom might engage in hydrophobic or halogen bonding interactions. nih.govwikipedia.org
Table 1: Potential Molecular Interactions of this compound with Biological Targets
| Functional Group | Position | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Pyridine Nitrogen | 1 | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Histidine |
| Chlorine | 4 | Halogen Bond, Hydrophobic Interaction | Leucine, Isoleucine, Valine, Methionine |
| Methoxy Group | 3 | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
Mechanisms of Action at the Molecular Level
The mechanism of action of this compound would depend on the specific biological target it inhibits or modulates. In the context of enzyme inhibition, the molecule could act as a competitive, non-competitive, or uncompetitive inhibitor. For instance, some pyridine derivatives are known to be kinase inhibitors, where they bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. wikipedia.org
At the molecular level, the binding of the compound to the active site of an enzyme can induce conformational changes that render the enzyme inactive. The specific interactions formed by the chlorine and methoxy groups, as well as the pyridine ring itself, would stabilize the enzyme-inhibitor complex. wikipedia.org For example, the pyridine nitrogen might form a critical hydrogen bond with a hinge region of a kinase, a common binding motif for this class of inhibitors.
Antimicrobial Properties of Pyridine Derivatives
Pyridine and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial properties. nih.govnih.gov The incorporation of the pyridine scaffold into molecules has been a successful strategy in the development of new antibacterial and antifungal agents. nih.govdntb.gov.ua
Derivatives of 4-chloro-3-methoxypyridine have demonstrated significant inhibitory activity against various bacterial strains. For instance, some derivatives have shown notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) that are comparable to some standard antibiotics. researchgate.net The antimicrobial activity is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms. The specific mechanism can vary but may involve the inhibition of enzymes crucial for bacterial survival, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The presence of halogen and methoxy substituents on the pyridine ring can enhance the antimicrobial potency of these compounds.
Broader Pharmacological Potential of Pyridine Derivatives (e.g., Antiviral, Antitumor)
The versatility of the pyridine scaffold extends beyond antibacterial applications into the realms of antiviral and antitumor drug discovery.
In the context of antitumor research , 4-Chloro-3-methoxypyridine has been identified as a potential lead compound. In vitro experiments have indicated its capacity to induce apoptosis (programmed cell death) in certain cancer cell lines. Furthermore, its potential to inhibit specific kinases, which are often dysregulated in cancer, highlights its value for developing novel cancer therapies. The cytotoxic potential of related structures, such as pyridine-3-carbonitriles bearing chloro and methoxy substituents, has also been demonstrated against various cancer cell lines, reinforcing the utility of this chemical class in oncology research. nih.gov
The pyridine nucleus is also a key component in many antiviral agents . nih.gov Researchers have successfully used pyridine-based scaffolds to develop inhibitors for various viruses. For example, a 4-aminopiperidine (B84694) scaffold, which can be conceptually related to substituted pyridines, was optimized to create potent inhibitors of the hepatitis C virus (HCV) assembly and release. nih.gov This demonstrates that the pyridine chemical space is fertile ground for the discovery of molecules that can interfere with viral life cycles.
Scaffold Adaptability for Enhancing Physicochemical Properties relevant to Pharmacokinetics (e.g., Solubility, Lipophilicity)
A key advantage of the this compound scaffold is its adaptability for chemical modification to optimize pharmacokinetic properties. Properties such as solubility and lipophilicity are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The chlorine atom at the 4-position is a particularly useful functional handle. It can be readily replaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This enables medicinal chemists to modulate the molecule's properties. For instance, introducing polar groups can enhance aqueous solubility, which is often desirable for intravenous administration, while adding lipophilic moieties can improve membrane permeability and oral bioavailability.
The synthesis of complex molecules from starting materials like 4-chloro-3-methoxy-2-methylpyridine (B28138) demonstrates this principle. patsnap.comgoogle.com In these multi-step syntheses, the initial pyridine scaffold is sequentially modified to build a final molecule with the desired pharmacological and pharmacokinetic characteristics. This iterative process of chemical modification and biological testing is central to modern drug discovery.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the molecular geometry and electronic structure of pyridine (B92270) derivatives. While a specific DFT study for 4-Chloro-3-methoxypyridine (B1320319) hydrochloride is not extensively detailed in available literature, the methodology has been widely applied to similar compounds, such as 4-chloromethyl pyridine hydrochloride and other substituted pyridines.
The electronic structure is also a key output, revealing the distribution of electron density across the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Table 1: Representative Data from DFT Calculations on a Related Pyridine Derivative (4-chloromethyl pyridine hydrochloride)
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C-Cl | 1.78 |
| C-N | 1.34 |
| C-C (ring) | 1.38 - 1.39 |
| Bond Angles (°) | |
| C-C-N | 123 - 124 |
| Cl-C-C | 119 |
| Electronic Properties | |
| Dipole Moment (Debye) | 8.95 |
Note: This data is for a structurally similar compound and serves as an example of the outputs from DFT calculations.
Spectroscopic Parameter Prediction and Validation
Computational methods are instrumental in predicting spectroscopic parameters, which can then be validated against experimental data. For 4-Chloro-3-methoxypyridine hydrochloride, theoretical calculations can predict its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra.
DFT calculations can compute the vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This aids in the assignment of spectral bands to specific molecular motions, such as C-Cl stretching, C-O stretching of the methoxy (B1213986) group, and various pyridine ring vibrations.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to predict the NMR spectrum. These predictions are valuable for confirming the molecular structure. The electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the UV-Vis absorption spectrum and the electronic properties of the molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.
For instance, in nucleophilic substitution reactions where the chlorine atom is displaced, computational models can help determine whether the reaction proceeds via an SNAr mechanism or other pathways. These models can also investigate the influence of the methoxy group and the protonated pyridine nitrogen on the reactivity and regioselectivity of such reactions. The synthesis of related compounds, such as 4-chloro-3-methoxy-2-methylpyridine-N-oxide, involves oxidation reactions that can be modeled to understand the reaction pathway and optimize conditions.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and dynamics simulations are pivotal in computational drug discovery to predict how a molecule like this compound might interact with a biological target, such as an enzyme or receptor.
Molecular docking simulations would place the this compound molecule into the binding site of a target protein in various orientations and conformations to find the most stable binding mode. The result is a binding affinity score, which estimates the strength of the interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the molecule and the amino acid residues of the target.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interaction, showing how the molecule and the protein adjust their conformations to accommodate each other. While specific docking studies on this compound are not prominent, research on other pyridine derivatives has shown their potential to bind to various biological targets.
Analysis of Molecular Reactivity Indices (e.g., HOMO-LUMO Energy Gap)
The analysis of molecular reactivity indices, derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the chemical reactivity of this compound.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The HOMO-LUMO energy gap is a particularly important descriptor of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For pyridine derivatives, these calculations can help predict their behavior in chemical reactions and their potential as charge-transfer materials.
Table 2: Representative Frontier Orbital Energies from a Study on a Related Pyridine Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: This data is for a structurally similar compound and serves as an example of the outputs from molecular reactivity analysis.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum of 4-Chloro-3-methoxypyridine (B1320319) hydrochloride is anticipated to display distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The pyridine (B92270) ring protons will appear as doublets or singlets in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electronic effects of the chloro and methoxy substituents. The methoxy group protons will present as a sharp singlet in the upfield region.
Similarly, the ¹³C NMR spectrum will show characteristic signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the attached functional groups. The carbon atom bonded to the electron-withdrawing chlorine atom is expected to be deshielded, shifting it downfield. Conversely, the carbon attached to the electron-donating methoxy group will be shielded, causing an upfield shift.
¹H NMR Chemical Shift Analysis
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet |
| Aromatic (C-H) | 7.0 - 8.5 | Doublet, Singlet |
¹³C NMR Chemical Shift Analysis
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methoxy (-OCH₃) | 55 - 65 |
| Aromatic (C-Cl) | 140 - 150 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-H) | 110 - 140 |
Note: The predicted chemical shifts are based on general values for substituted pyridines and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.
Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 4-Chloro-3-methoxypyridine hydrochloride, the IR spectrum is expected to show several key absorption bands. These include C-H stretching vibrations from the aromatic ring and the methoxy group, C-O stretching of the ether linkage, and the characteristic stretching vibration of the C-Cl bond. The vibrations of the pyridine ring itself will also produce a series of bands in the fingerprint region.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methoxy C-H | Stretching | 2850 - 2960 |
| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 |
| C-O (Methoxy) | Stretching | 1000 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Ultraviolet-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch Aromatic compounds like substituted pyridines typically exhibit strong absorptions due to π-to-π* transitions within the conjugated system. libretexts.orgchemistwizards.com The presence of substituents on the pyridine ring, such as the chloro and methoxy groups, can shift the wavelength of maximum absorption (λmax). libretexts.orgchemistwizards.comscielo.org.zayoutube.com The spectrum of this compound is expected to show characteristic absorption bands in the UV region, indicative of its aromatic nature. libretexts.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. mdpi.com
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, [C₆H₆ClNO + H]⁺. The calculated exact mass serves as a crucial piece of data for the unambiguous identification of the compound. nih.gov
High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₆H₇ClNO⁺ | 144.0216 |
LC-MS and ESI-MS for Molecular Ion Detection and Fragmentation Patterns
Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Electrospray Ionization (ESI-MS) is a powerful tool for the analysis of this compound. In ESI-MS, the molecule is ionized, typically by protonation, to form a molecular ion ([M+H]⁺). This allows for the determination of the compound's molecular weight.
A study on a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, an impurity in pantoprazole, utilized LC/MS/MS for its quantitative determination. nih.govresearchgate.net This demonstrates the applicability of the technique for analyzing structurally similar pyridine derivatives. The method involved using a Hypersil BDS C18 column and a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724), with detection via ESI-MS/MS. nih.govresearchgate.net
Impurity Profiling and Identification using LC-MS
LC-MS is an indispensable technique for impurity profiling, which involves the detection, identification, and quantification of impurities in a drug substance or product. The high sensitivity and selectivity of LC-MS allow for the detection of even trace-level impurities.
In the context of this compound, LC-MS would be employed to separate the main compound from any process-related impurities or degradation products. The mass spectrometer would then provide the molecular weights of these impurities. By analyzing the fragmentation patterns of these impurity ions, their structures can often be elucidated. For example, a study on the impurity profiling of a different pharmaceutical compound utilized LC-MS to identify degradation products by observing the [M+1]⁺ peaks and their fragmentation. ptfarm.pl This same principle would be applied to this compound to ensure its purity and identify any unknown components.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are the cornerstone of purity assessment and quantitative analysis in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of chemical compounds. researchgate.net For this compound, a reversed-phase HPLC method would likely be developed. This would involve a stationary phase, such as a C18 column, and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH-adjusting agent. ptfarm.pl
The compound is injected into the HPLC system, and its retention time—the time it takes to travel through the column—is measured. Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates the presence of impurities. Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure the method is accurate, precise, and reliable for its intended purpose. nih.govresearchgate.net
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be employed to analyze for the presence of volatile impurities or residual solvents that may be present from the manufacturing process.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A common derivatization technique for non-volatile compounds to make them suitable for GC analysis is methoximation followed by silylation. nih.gov
Elemental Analysis (CHN/O) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and in some cases, oxygen (O) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₇H₈ClNO for the free base).
This comparison serves as a crucial verification of the compound's empirical formula and provides a measure of its purity. A significant deviation between the experimental and theoretical values would suggest the presence of impurities or that the compound is not what it is believed to be.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
